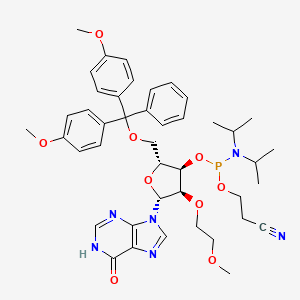

DMTr-MOE-Inosine-3-CED-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C43H53N6O9P |

|---|---|

Molecular Weight |

828.9 g/mol |

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38-,39-,42-,59?/m1/s1 |

InChI Key |

FSSPCCHOIYMGBP-NFQMNAKDSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

The Foundational Role of Phosphoramidite Chemistry in Modern Oligonucleotide Synthesis

The synthesis of custom DNA and RNA sequences has been revolutionized by the advent of phosphoramidite (B1245037) chemistry, a method that has remained the gold standard for nearly four decades due to its high efficiency and amenability to automation. rsc.org This elegant, stepwise chemical process allows for the sequential addition of nucleotide building blocks, known as nucleoside phosphoramidites, to a growing oligonucleotide chain that is tethered to a solid support. nih.govtrilinkbiotech.com

The synthesis cycle is a meticulously controlled four-step process:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMTr) protecting group from the 5'-hydroxyl of the support-bound nucleoside. biosearchtech.comresearchgate.net This exposes a reactive hydroxyl group for the next coupling step.

Coupling: The next nucleoside phosphoramidite in the desired sequence is activated by a weak acid, such as tetrazole, and then reacts with the free 5'-hydroxyl group of the support-bound chain. biosearchtech.comnih.gov This forms a new phosphite (B83602) triester linkage.

Capping: To prevent the elongation of any chains that failed to react in the coupling step, a capping step is performed. This typically involves acetylation of the unreacted 5'-hydroxyl groups, rendering them inert to further reactions. researchgate.netnih.gov

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester, typically using an iodine solution. researchgate.netnih.gov

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. The use of protecting groups on the phosphoramidite monomers is crucial to prevent unwanted side reactions during synthesis. nih.gov

Strategic Rationale for Chemical Modifications in Oligonucleotides: Enhancing Properties Via Moe and Inosine

While the ability to synthesize specific sequences of natural nucleic acids is powerful, the true potential of oligonucleotide technology is often unlocked through strategic chemical modifications. These modifications can dramatically improve the stability, binding affinity, and biological activity of the resulting oligonucleotides.

The 2'-O-methoxyethyl (MOE) modification is a second-generation antisense modification that has proven to be particularly valuable. biosearchtech.com By replacing the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group, several key advantages are conferred upon the oligonucleotide:

Enhanced Nuclease Resistance: The MOE modification provides significant protection against degradation by cellular nucleases, which is a major hurdle for the in vivo application of oligonucleotides. biosearchtech.comresearchgate.net This increased stability prolongs the half-life of the oligonucleotide in biological systems.

Increased Binding Affinity: The MOE modification encourages the ribose sugar to adopt a C3'-endo pucker conformation, which is characteristic of RNA. biosearchtech.com This pre-organization of the sugar moiety enhances the binding affinity of the oligonucleotide to its complementary RNA target, leading to a more stable duplex. biosearchtech.com This increased affinity is reflected in a higher melting temperature (Tm) of the duplex. biosearchtech.com

Favorable Pharmacokinetic Properties: The lipophilicity of oligonucleotides is altered by the 2'-MOE modification, which can lead to improved pharmacokinetic properties.

Inosine (B1671953) is a naturally occurring nucleoside that contains the base hypoxanthine (B114508). researchgate.net In the context of synthetic oligonucleotides, inosine is often referred to as a "universal" base because it can form hydrogen bonds with all four canonical bases (adenine, cytosine, guanine, and thymine/uracil). rsc.org This property is particularly useful in applications where there is ambiguity in the target sequence, such as in primers for PCR or in hybridization probes. rsc.org The order of thermodynamic stability for inosine base pairing is generally I-C > I-A > I-G ≈ I-T. rsc.org

Overview of Dmtr Moe Inosine 3 Ced Phosphoramidite: Structure, Function in Synthesis, and Research Trajectory

The Dimethoxytrityl (DMTr) Group: Chemistry of 5'-Hydroxyl Protection and Facile Deprotection

The Dimethoxytrityl (DMTr) group is a bulky protecting group selectively attached to the 5'-hydroxyl (-OH) of the ribose sugar. journalirjpac.com Its primary function is to prevent unwanted chemical reactions at this position during the sequential addition of nucleotide monomers in solid-phase oligonucleotide synthesis. chegg.comeurofinsgenomics.com The specificity for the 5'-OH group is largely due to steric hindrance; the large size of the DMTr group makes it preferentially react with the more accessible 5'-hydroxyl compared to the 3'-hydroxyl group. researchgate.net

The key feature of the DMTr group is its acid lability, which allows for its easy and quantitative removal under mild acidic conditions. twistbioscience.comumich.edu This deprotection step, often carried with acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an organic solvent, generates a reactive 5'-hydroxyl group on the growing oligonucleotide chain, ready for the next coupling cycle. nih.govgoogle.com The stability of the DMTr group to the reagents used in other steps of the synthesis cycle, such as the activator tetrazole, is another critical aspect of its utility. umich.edu

The cleavage of the DMTr group produces a stable dimethoxytrityl cation, which has a characteristic orange color. This colorimetric property can be utilized to monitor the efficiency of each coupling step during automated oligonucleotide synthesis. The intensity of the color is proportional to the amount of DMTr cation released, providing a real-time assessment of the synthesis progress.

| Property | Description |

|---|---|

| Function | Protection of the 5'-hydroxyl group of the nucleoside. journalirjpac.com |

| Attachment | Selective reaction with the 5'-hydroxyl group. researchgate.net |

| Deprotection | Facile removal under mild acidic conditions (e.g., TCA, DCA). nih.govgoogle.com |

| Monitoring | Release of a colored cation allows for real-time monitoring of synthesis efficiency. |

The 2'-O-Methoxyethyl (MOE) Modification: Design Principles and Impact on Ribose Conformation

The 2'-O-Methoxyethyl (MOE) modification is a second-generation antisense modification where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxyethyl group. biosearchtech.com This chemical alteration is designed to enhance the therapeutic properties of oligonucleotides, particularly antisense oligonucleotides (ASOs). researchgate.netresearchgate.net

The MOE modification significantly impacts the conformation of the ribose sugar, favoring a C3'-endo pucker. nih.gov This conformation is characteristic of A-form nucleic acid duplexes, which are more stable than the B-form duplexes typically adopted by DNA. By pre-organizing the sugar into this A-like geometry, the MOE modification increases the binding affinity of the oligonucleotide for its target RNA. biosyn.comnih.gov

| Property | Effect |

|---|---|

| Ribose Conformation | Favors a C3'-endo pucker, promoting an A-form helical geometry. nih.gov |

| Binding Affinity | Increases affinity for complementary RNA targets. biosyn.com |

| Nuclease Resistance | Enhances stability against enzymatic degradation. biosearchtech.com |

| Duplex Stability | Contributes to the formation of more stable duplexes with RNA. nih.gov |

Inosine (I): Ambiguous Base Pairing and Unique Nucleobase Properties within Oligonucleotides

Inosine is a naturally occurring purine (B94841) nucleoside that contains hypoxanthine as its nucleobase. wikipedia.org In the context of synthetic oligonucleotides, inosine is often used as a "universal" base due to its ability to pair with all four standard DNA bases (adenine, guanine, cytosine, and thymine). genelink.com This ambiguous base-pairing property arises from the ability of hypoxanthine to form two hydrogen bonds with each of the natural bases. genelink.com

The thermodynamic stability of inosine-containing base pairs varies, with the general order being I-C > I-A > I-T ≈ I-G. nih.govcreative-biolabs.com This preferential pairing should be considered when designing oligonucleotides with inosine substitutions. Despite this bias, the ability of inosine to pair with any base makes it a valuable tool for applications such as priming PCR on degenerate templates or as a probe for targets with sequence variability. genelink.comcreative-biolabs.com

| Inosine Paired With | Relative Stability |

|---|---|

| Cytosine (C) | Most Stable nih.govcreative-biolabs.com |

| Adenine (B156593) (A) | Intermediate Stability nih.govcreative-biolabs.com |

| Thymine (T) | Less Stable nih.govcreative-biolabs.com |

| Guanine (G) | Less Stable nih.govcreative-biolabs.com |

The 3'-Cyanoethyl Phosphoramidite Moiety: Reactivity Profile and Mechanism in Oligomerization

The 3'-cyanoethyl phosphoramidite is the reactive moiety that enables the formation of the phosphite triester linkage between nucleosides during solid-phase oligonucleotide synthesis. twistbioscience.com This group is attached to the 3'-hydroxyl of the inosine nucleoside. The phosphoramidite itself consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a cyanoethyl group. biotage.com

During the coupling step of oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, such as tetrazole. nih.gov This activation involves the protonation of the diisopropylamino group, which then becomes a good leaving group. The activated phosphoramidite intermediate is highly reactive and undergoes nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. rsc.orgresearchgate.net This reaction forms a phosphite triester linkage.

The cyanoethyl group serves as a protecting group for the phosphite. nih.gov It is stable under the conditions of the synthesis cycle but can be readily removed during the final deprotection step using a mild base, typically aqueous ammonia. nih.gov This deprotection occurs via a β-elimination reaction. Following the coupling reaction, the unstable phosphite triester is oxidized to a more stable pentavalent phosphate (B84403) triester. biotage.com

Considerations of Stereochemistry and Regioselectivity in Phosphoramidite Formation

The synthesis of a phosphoramidite monomer involves the regioselective phosphitylation of the 3'-hydroxyl group of the nucleoside. This is typically achieved by reacting the 5'-O-DMTr protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. biotage.com

A key stereochemical consideration in phosphoramidite chemistry is the chirality of the phosphorus atom. researchgate.net The phosphorus center in the phosphoramidite monomer is chiral, and therefore, the phosphoramidite exists as a mixture of two diastereomers (Rp and Sp). biotage.com During the coupling reaction, these diastereomers can react at different rates, and the resulting phosphite triester linkage also has a chiral phosphorus center.

While the mixture of diastereomers is often used directly in standard oligonucleotide synthesis, for certain applications, such as in stereopure therapeutic oligonucleotides, the control of phosphorus stereochemistry is critical. nih.gov The stereochemistry at the phosphorus atom can influence the conformation of the phosphate backbone and, consequently, the properties of the oligonucleotide, including its hybridization characteristics and nuclease resistance. researchgate.net Methods for the stereocontrolled synthesis of oligonucleotides have been developed to address this challenge. nih.govchemrxiv.org

Principles of Automated Solid-Phase Oligonucleotide Synthesis (SPOS) with Modified Phosphoramidites

Automated solid-phase oligonucleotide synthesis (SPOS) is a cyclical process, with each cycle adding a single nucleotide to the growing chain in the 3' to 5' direction. danaher.com The synthesis is performed on a solid support, typically controlled-pore glass (CPG) or polystyrene (PS), within a column or multiwell plate format. ttu.ee This methodology allows for the use of excess reagents to drive reactions to completion, with impurities and unreacted reagents simply washed away after each step. A standard synthesis cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation/sulfurization. researchgate.net

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMTr) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. biosearchtech.com This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. empbiotech.com This step exposes a free 5'-hydroxyl group, ready for the next reaction. danaher.com

Coupling: The activated phosphoramidite monomer (in this case, this compound) is added to the support-bound oligonucleotide chain. ttu.ee An activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), protonates the nitrogen of the phosphoramidite, making it highly reactive with the free 5'-hydroxyl group and forming an unstable phosphite triester linkage. ttu.eeresearchgate.net

Capping: To prevent the elongation of chains that failed to react during the coupling step (failure sequences), a capping step is introduced. biosearchtech.com Any unreacted 5'-hydroxyl groups are permanently blocked, typically by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI). empbiotech.combiosearchtech.com This ensures that subsequent cycles only extend the correct, full-length sequences and simplifies final purification. biosearchtech.com

Oxidation or Sulfurization: The newly formed, unstable P(III) phosphite triester linkage is converted to a more stable P(V) linkage. biosearchtech.com For a standard phosphodiester backbone, this is achieved through oxidation, commonly using an iodine solution in the presence of water and a weak base like pyridine (B92270). biosearchtech.com To create a nuclease-resistant phosphorothioate (PS) backbone, a sulfurization step is performed instead, using a specialized sulfur-transfer reagent. glenresearch.comlookchem.com

This four-step cycle is repeated until the oligonucleotide of the desired length and sequence is fully assembled.

The efficiency of the coupling step is paramount to achieving a high yield of the full-length oligonucleotide. While standard phosphoramidite coupling is typically highly efficient (around 99%), the introduction of bulky modified phosphoramidites like this compound can present steric challenges that may reduce reaction rates and efficiency. researchgate.netbiosearchtech.com

Optimization strategies are therefore crucial. The choice of activator plays a significant role; activators like 4,5-dicyanoimidazole (DCI) have been shown to accelerate coupling times compared to the traditional 1H-tetrazole, which can be beneficial for sterically demanding monomers. researchgate.net The concentration of the phosphoramidite and activator, as well as the coupling time, can be increased to drive the reaction closer to completion. However, extended coupling times must be balanced against the risk of side reactions. The degradation of phosphoramidites by trace amounts of water is a concern, making strictly anhydrous conditions essential for maintaining high coupling efficiency throughout the synthesis. researchgate.net

Table 1: Factors Influencing Coupling Efficiency of Modified Phosphoramidites

| Parameter | Standard Conditions | Optimization for Bulky Amidites (e.g., DMTr-MOE-Inosine) | Rationale |

| Activator | 1H-Tetrazole, 5-Ethylthiotetrazole (ETT) | 4,5-Dicyanoimidazole (DCI), 5-Benzylmercapto-1H-tetrazole (BMT) | More potent activators can enhance reaction kinetics to overcome steric hindrance. empbiotech.comresearchgate.net |

| Coupling Time | 30-60 seconds | 120-360 seconds or double coupling | Increased time allows the sterically hindered reaction to proceed to completion. |

| Amidite Conc. | ~0.1 M | 0.1 M to 0.15 M | Higher concentration of the reactant can increase the reaction rate according to kinetic principles. |

| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile (<30 ppm H₂O) | Minimizes hydrolysis of the phosphoramidite, which is a primary degradation pathway. researchgate.net |

Oxidation Chemistry and Phosphorothioation Strategies in Modified Oligonucleotide Synthesis

After the coupling step, the internucleotide phosphite triester linkage must be stabilized. For oligonucleotides intended for therapeutic applications, this often involves creating a phosphorothioate (PS) linkage, where a non-bridging oxygen atom is replaced by sulfur. This modification significantly enhances nuclease resistance. lookchem.com

The sulfurization step is performed using a sulfur-transfer reagent. A variety of such reagents are available, each with distinct properties regarding solubility, stability, and reaction kinetics. polyorginc.com 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) is a widely used reagent known for its high efficiency and stability in solution, making it suitable for automated synthesizers. glenresearch.comlumiprobe.com Other common reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) and phenylacetyl disulfide (PADS). polyorginc.com For optimal results, the sulfurization step should precede the capping step to prevent the formation of undesired phosphodiester linkages. glenresearch.com The reaction is typically fast, often completed within 60 seconds for DNA-like modifications. polyorginc.comglenresearch.com

Table 2: Comparison of Common Sulfurizing Reagents

| Reagent | Common Abbreviation | Typical Solvent | Key Characteristics |

| 3H-1,2-Benzodithiol-3-one 1,1-Dioxide | Beaucage Reagent | Acetonitrile | Widely used, but its byproduct can be a potential oxidizing agent. polyorginc.com |

| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | DDTT | Pyridine/Acetonitrile | Fast kinetics, high stability in solution, efficient for both DNA and RNA. glenresearch.comlumiprobe.com |

| Phenylacetyl Disulfide | PADS | Pyridine/Acetonitrile | Effective, but requires pyridine for solubility. polyorginc.com |

| 3-Ethoxy-1,2,4-dithiazoline-5-one | EDITH | Acetonitrile | An alternative with good solubility and efficiency. polyorginc.com |

If a natural phosphodiester linkage is desired, a standard oxidation step is performed using a solution of iodine, typically in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture. biosearchtech.com This reaction is extremely rapid and efficient, converting the phosphite triester to the stable phosphotriester. biosearchtech.com

Despite optimization, the coupling reaction may not achieve 100% efficiency, leaving a small percentage (typically 1-2%) of 5'-hydroxyl groups unreacted. empbiotech.com If left unblocked, these "failure sequences" will react in the subsequent coupling cycle, leading to the formation of oligonucleotides with internal deletions (n-1, n-2, etc.). biosearchtech.com These impurities are often difficult to separate from the desired full-length product.

To prevent this, a capping step is performed immediately after coupling. biosearchtech.com This reaction acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. empbiotech.com The most common capping solution is a two-part system: "Cap A" typically contains acetic anhydride in THF or acetonitrile, while "Cap B" contains the catalyst 1-methylimidazole (NMI), often with pyridine or lutidine as a mild base to enhance efficiency. empbiotech.comglenresearch.com The resulting 5'-acetyl cap is stable throughout the remainder of the synthesis and is removed during the final deprotection step. biosearchtech.com

Once the automated synthesis is complete, the oligonucleotide remains bound to the solid support and is fully protected. biosearchtech.com Post-synthetic processing involves two primary steps: cleavage from the support and deprotection of the nucleobases and phosphate backbone. biosearchtech.com

Cleavage is typically accomplished by treating the solid support with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) at room temperature. biosearchtech.com This treatment breaks the ester linkage connecting the oligonucleotide to the support, releasing it into solution. biosearchtech.com

This same alkaline solution also serves to remove the remaining protecting groups. The 2-cyanoethyl groups on the phosphate or phosphorothioate linkages are removed via β-elimination. biosearchtech.com Concurrently, the protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine) are hydrolyzed. The 2'-MOE modification is designed to be stable under these standard basic deprotection conditions. Finally, if the synthesis was performed in "Trityl-on" mode for purification purposes, the terminal 5'-DMTr group is removed with a mild acid treatment after purification is complete. biosearchtech.comatdbio.com The specific conditions and duration of deprotection must be carefully chosen based on the full composition of the oligonucleotide to ensure complete removal of all protecting groups without damaging the final product. biosearchtech.com

Advanced Strategies for High-Throughput Synthesis of Complex Modified Oligonucleotides

The growing demand for oligonucleotides in research and diagnostics has driven the development of high-throughput synthesis platforms. nih.govnih.gov Modern synthesizers have moved beyond single-column formats to multi-well plate systems (e.g., 96, 384, or even 1536 wells) that allow for the parallel synthesis of many different sequences simultaneously. nih.gov

Overcoming Synthetic Challenges in the Consecutive Incorporation of Multiple MOE-Inosine Units

The primary obstacle in the sequential addition of multiple this compound units is the cumulative steric hindrance. The bulky 2'-O-methoxyethyl group on the terminal nucleoside of the growing oligonucleotide chain can sterically clash with the incoming MOE-inosine phosphoramidite, leading to a reduction in coupling efficiency. This effect can be exacerbated with each successive addition of a MOE-inosine monomer.

To mitigate this, optimization of the coupling step is crucial. Research and practical applications in oligonucleotide synthesis have shown that extending the coupling time is a key strategy to drive the reaction to completion. While standard DNA phosphoramidites may couple efficiently within a minute, 2'-MOE phosphoramidites generally require longer reaction times. For instance, a coupling time of 6 minutes is often recommended for 2'-MOE phosphoramidites to achieve acceptable coupling yields. When incorporating multiple MOE-inosine units in a row, this coupling time may need to be further extended to counteract the increased steric hindrance.

The choice of activator can also play a role in overcoming these synthetic hurdles. While standard activators like 1H-tetrazole are commonly used, more potent activators may be employed to enhance the rate of the coupling reaction for sterically demanding monomers. However, the use of highly acidic activators should be approached with caution, as this can increase the risk of depurination, particularly for purine nucleosides like inosine. Depurination involves the cleavage of the glycosidic bond, leading to the loss of the inosine base and the formation of an abasic site in the oligonucleotide chain.

To provide a clearer understanding of the impact of consecutive MOE-inosine additions on coupling efficiency, the following hypothetical data table illustrates a potential trend based on the principles of steric hindrance.

| Number of Consecutive MOE-Inosine Units | Standard Coupling Time (2 min) - Estimated Per-Step Coupling Efficiency (%) | Extended Coupling Time (6 min) - Estimated Per-Step Coupling Efficiency (%) |

| 1 | 98.5 | 99.5 |

| 2 | 97.0 | 99.0 |

| 3 | 95.0 | 98.5 |

| 4 | 92.0 | 97.5 |

| 5 | 88.0 | 96.0 |

This table is illustrative and actual efficiencies can vary based on synthesizer, reagents, and specific protocols.

Strategies to Improve Yields of Oligonucleotides with Multiple MOE-Inosine Units:

Extended Coupling Times: As highlighted, increasing the duration of the coupling step is the most direct approach to compensate for the slower reaction kinetics caused by steric hindrance.

Use of Less Sterically Hindered Phosphoramidites: If the specific sequence allows, alternating MOE-inosine with less bulky modified or unmodified nucleosides can alleviate the cumulative steric strain.

Optimization of Reagent Concentration: Ensuring a sufficient excess of the phosphoramidite and activator can help to drive the reaction forward.

Post-synthesis Purification: High-performance liquid chromatography (HPLC) is essential for the purification of the final oligonucleotide product to remove any truncated sequences that may have resulted from incomplete coupling.

Biophysical and Structural Characterization of Oligonucleotides Containing Dmtr Moe Inosine Units

Hybridization Thermodynamics and Formation Kinetics

The stability and binding kinetics of oligonucleotides are critical parameters for their function. The presence of both a 2'-O-methoxyethyl modification and an inosine (B1671953) base significantly modulates these properties.

The 2'-MOE modification is a second-generation antisense modification known to enhance the thermodynamic stability of nucleic acid duplexes. biosearchtech.com This stabilization arises because the MOE group preorganizes the sugar moiety into a C3'-endo sugar pucker, which is characteristic of an A-form RNA-like duplex. nih.govnih.gov This conformational rigidity reduces the entropic penalty of hybridization, leading to a more stable duplex. The increase in melting temperature (Tm) is a direct measure of this enhanced stability. For each MOE modification, an increase in Tm of approximately 0.9 to 4.1 °C has been observed in DNA-RNA duplexes. biosearchtech.comresearchgate.net

Table 1: Impact of 2'-MOE Modification on Duplex Melting Temperature (Tm) Data compiled from reported ranges in scientific literature.

| Duplex Type | Tm Increase per MOE Modification (°C) | Reference |

| DNA-RNA | +3.1 to +4.1 | researchgate.net |

| DNA-DNA | +1.8 to +2.2 | researchgate.net |

Inosine is frequently utilized in molecular biology for its ability to act as a "universal" base, pairing with any of the four canonical bases. wikipedia.org However, the stability of these pairings is not equal. The established order of stability for inosine base pairs is I:C > I:A > I:U > I:G. metabion.comresearchgate.netoup.com Inosine pairs with cytosine, adenine (B156593), and uracil (B121893) by forming two hydrogen bonds. oup.com This promiscuous pairing is particularly useful in the design of probes or primers for targets with sequence degeneracy. metabion.comwikipedia.org

The formation of non-Watson-Crick pairs, such as I:A or I:U, introduces structural perturbations in the duplex. While these pairs are tolerated, they are thermodynamically less favorable than the canonical Watson-Crick pairs or the I:C pair. oup.com Kinetic studies have shown that despite the higher thermodynamic stability conferred by MOE modifications, the rate of hybridization can be slower for MOE-modified oligonucleotides compared to unmodified controls, a factor that must be considered in applications requiring rapid binding. researchgate.net

Table 2: Relative Stability of Inosine Base Pairs

| Inosine Pair | Number of Hydrogen Bonds | Relative Stability | Reference |

| I:C | 2 | Most Stable | researchgate.netoup.com |

| I:A | 2 | Intermediate | researchgate.netoup.com |

| I:U | 2 | Less Stable | researchgate.netoup.com |

| I:G | - | Least Stable / Unfavorable | metabion.com |

In Vitro Nuclease Resistance Profiles

A primary driver for the development of modified oligonucleotides for therapeutic use is the need to overcome their rapid degradation by cellular nucleases.

The 2'-MOE modification provides exceptional resistance to nuclease-mediated degradation. biosearchtech.comresearchgate.net Nucleases, both exonucleases that cleave from the ends of a strand and endonucleases that cleave internally, often require a 2'-hydroxyl group for their catalytic activity. Replacing this group with the bulkier 2'-O-methoxyethyl moiety sterically hinders the approach of the enzyme to the phosphodiester backbone. biosearchtech.com Studies have demonstrated that oligonucleotides featuring 2'-MOE modifications have significantly longer half-lives in the presence of nucleases compared to their unmodified DNA or RNA counterparts. nih.govresearchgate.net This enhanced stability is a critical attribute for antisense oligonucleotides and siRNAs, allowing them to persist long enough in a biological system to exert their effect. biosearchtech.comresearchgate.net

Conformational Analysis and Structural Elucidation of Modified Oligonucleotides

A variety of spectroscopic techniques are employed to characterize the precise structural consequences of incorporating DMTr-MOE-Inosine units into an oligonucleotide.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical geometry of nucleic acids. Oligonucleotides containing 2'-MOE modifications typically exhibit CD spectra characteristic of an A-form helix, which is defined by a positive peak around 260-264 nm and a strong negative peak around 210 nm. nih.govresearchgate.net This confirms the C3'-endo sugar pucker induced by the MOE group. nih.govresearchgate.net The technique can be used to monitor the conformational changes during duplex formation or melting. researchgate.netcolumbia.edu The introduction of inosine and its subsequent pairing can cause subtle shifts in the CD spectrum, reflecting local changes in base stacking and helical parameters. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is a fundamental tool for the analysis of oligonucleotides. The concentration of a modified oligonucleotide solution is determined by measuring its absorbance at approximately 260 nm and applying the Beer-Lambert law. atdbio.com It is crucial to use a sequence-specific extinction coefficient, as modifications like 2'-MOE and the presence of inosine can alter the absorbance profile compared to standard DNA or RNA. thermofisher.comthermofisher.com Thermal melting experiments are also conducted using UV-Vis spectroscopy by monitoring the change in absorbance at 260 nm as a function of temperature. The resulting melting curve is used to determine the Tm, providing key thermodynamic data about duplex stability. atdbio.com

Table 3: Summary of Spectroscopic Methodologies

| Technique | Information Obtained | Relevance to MOE-Inosine Oligonucleotides |

| Circular Dichroism (CD) | Overall helical structure (A-form vs. B-form), conformational changes | Confirms A-form geometry induced by MOE; detects structural perturbations from inosine pairing. researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Concentration, thermodynamic stability (Tm) | Quantifies concentration and measures the increased duplex stability from MOE modification. atdbio.comthermofisher.com |

| NMR Spectroscopy | Atomic-level 3D structure, sugar pucker, base pairing, dynamics | Confirms C3'-endo sugar pucker; provides direct evidence of inosine's ambiguous base pairing. nih.govyoutube.comnih.gov |

X-ray Crystallography and Cryo-Electron Microscopy of Modified Oligonucleic Acid Structures

The precise three-dimensional structure of oligonucleotides is crucial for their function, and modifications such as the 2'-O-methoxyethyl (MOE) group on an inosine nucleoside can significantly influence their conformation and interactions. While specific X-ray crystallography or cryo-electron microscopy (cryo-EM) studies for oligonucleotides containing exclusively DMTr-MOE-Inosine-3-CED-phosphoramidite are not extensively documented in publicly available research, a wealth of information on the structural impact of 2'-MOE modifications on standard oligonucleotides provides a strong basis for understanding their behavior.

The 2'-MOE modification is known to favor the formation of A-form, RNA-like double helices. glenresearch.com This is a key characteristic, as the A-form helix is the conformation adopted by RNA duplexes and is often important for recognition by cellular machinery. The 2'-MOE group, with its additional bulk and altered sugar pucker, pre-organizes the nucleotide into a C3'-endo conformation, which is characteristic of the A-form helix. This conformational preference enhances the stability of duplexes formed with complementary RNA strands. biosearchtech.com

X-ray crystallography studies on fully modified MOE-RNA duplexes have provided detailed insights into the structural effects of this modification. For instance, the crystal structure of a MOE-RNA dodecamer duplex revealed that the MOE substituents are well-hydrated and project into the minor groove of the duplex. researchgate.net This extensive hydration could play a role in the improved cellular uptake of MOE-modified oligonucleotides. researchgate.net The conformation of the methoxyethyl group itself is also noteworthy, with a preference for a gauche conformation around the ethylene (B1197577) alkyl chain. researchgate.net This specific arrangement allows for a hydration pattern that can bridge the substituent and phosphate (B84403) oxygen atoms, which may contribute to the high nuclease resistance of these modified oligonucleotides. researchgate.net

Inosine, on the other hand, is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group. nih.gov It is known for its ability to form wobble base pairs with adenosine (B11128), cytidine, and uridine, in addition to a standard Watson-Crick pair with cytidine. nih.gov The thermodynamic stability of these pairings varies, with I-C pairs being the most stable. nih.govsemanticscholar.org The incorporation of inosine into an oligonucleotide can therefore introduce a degree of flexibility in target recognition.

While high-resolution structural data from X-ray crystallography and cryo-EM on MOE-Inosine containing oligonucleotides is needed for a complete understanding, the well-established principles of 2'-MOE modification and inosine base-pairing provide a robust framework for predicting their structural behavior.

In Vitro Interaction with Biological Macromolecules

Sequence-Specific and Non-Specific Binding Interactions with Proteins and Other Nucleic Acids

The interaction of modified oligonucleotides with biological macromolecules is a critical determinant of their therapeutic efficacy and potential off-target effects. The incorporation of 2'-O-methoxyethyl (MOE) and inosine modifications influences these interactions in distinct ways.

The 2'-MOE modification is well-documented to enhance the binding affinity of oligonucleotides for their complementary RNA targets. biosearchtech.comnih.gov This increased affinity is primarily due to the pre-organization of the sugar into an A-form helical conformation, which is energetically favorable for binding to RNA. biosearchtech.com The increase in melting temperature (Tm), a measure of duplex stability, is typically in the range of 0.9°C to 1.7°C per MOE modification. nih.gov This enhanced binding affinity contributes to the potency of antisense oligonucleotides containing this modification.

Inosine's ability to pair with multiple bases allows for a degree of promiscuity in target recognition. While the I-C pair is the most stable, I-U and I-A pairs can also form, albeit with lower thermodynamic stability. nih.govsemanticscholar.org This can be advantageous in targeting RNA sequences with known polymorphisms or in applications where broader target recognition is desired. The stability of RNA duplexes is influenced by the number and position of I-U pairs, with an increasing number generally leading to decreased stability.

Regarding protein binding, the 2'-MOE modification, particularly when combined with a phosphorothioate (B77711) (PS) backbone, can influence non-specific interactions with cellular proteins. frontiersin.org While the PS modification is a primary driver of protein binding, the hydrophobicity of the 2'-substituent also plays a role. researchgate.net More hydrophobic modifications can lead to increased promiscuous protein binding. nih.gov The 2'-MOE group is considered to have a favorable balance of properties, with some studies suggesting it leads to reduced unspecific protein binding compared to other antisense oligonucleotide modifications. microsynth.com

The presence of inosine in an RNA sequence can also modulate interactions with RNA-binding proteins. nih.gov Some proteins specifically recognize inosine-containing RNA, which can influence the localization, stability, and processing of the RNA.

Table 1: Impact of 2'-MOE Modification on Duplex Stability with RNA

| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) |

| 2'-O-methoxyethyl (2'-MOE) | +0.9 to +1.7 |

Data compiled from literature on general 2'-MOE modifications. nih.gov

Advanced Research Applications and Methodological Advancements Utilizing Dmtr Moe Inosine 3 Ced Phosphoramidite

Design and Synthesis of Modified Antisense Oligonucleotides (ASOs) for Mechanistic Research Probes

The synthesis of chemically modified antisense oligonucleotides (ASOs) is a cornerstone of modern molecular biology, providing powerful tools to investigate gene function through the targeted degradation or steric hindrance of messenger RNA (mRNA). The phosphoramidite (B1245037) DMTr-MOE-Inosine-3-CED-phosphoramidite is a key building block in the automated synthesis of these research probes. acs.orgaxispharm.com

MOE Modification as a Strategy for Enhanced In Vitro Stability and Hybridization Affinity

The 2'-O-methoxyethyl (MOE) modification is a second-generation chemical alteration applied to the ribose sugar of a nucleotide. biosearchtech.comnih.gov This modification is a significant advancement in oligonucleotide technology, offering several advantages for in vitro mechanistic studies. biosearchtech.com

One of the primary benefits of the MOE modification is the substantial increase in the stability of ASOs against nuclease degradation. biosearchtech.comresearchgate.net This enhanced stability is crucial for the longevity of the ASO probe in cell culture media and lysates, which contain various nucleases that would otherwise rapidly degrade unmodified oligonucleotides. biosearchtech.com The replacement of the 2'-hydroxyl group with an O-methoxyethyl group sterically hinders the approach of these enzymes, prolonging the half-life of the ASO and allowing for more sustained and effective interaction with its target RNA. biosearchtech.comnih.gov

Furthermore, the MOE modification enhances the hybridization affinity of an ASO for its complementary RNA target. researchgate.netnih.gov MOE-modified oligonucleotides favor an A-form helical geometry, which is characteristic of RNA-RNA duplexes. biosyn.comnih.gov This pre-organization of the sugar pucker into a conformation that is favorable for binding results in a more stable heteroduplex between the MOE-modified ASO and the target mRNA. cureffi.org This increased binding affinity, often measured by a higher melting temperature (Tm), allows for the use of lower concentrations of the ASO probe to achieve the desired level of target engagement in vitro. biosyn.com

Table 1: Impact of 2'-O-Methoxyethyl (MOE) Modification on ASO Properties

| Property | Unmodified Oligonucleotide | MOE-Modified Oligonucleotide |

|---|---|---|

| Nuclease Resistance | Low | High biosearchtech.comresearchgate.net |

| Hybridization Affinity (Tm) | Standard | Increased researchgate.netnih.gov |

| Conformational Preference | Flexible | A-form (RNA-like) biosyn.comnih.gov |

| Potency in Cell Culture | Lower | Increased nih.gov |

Inosine's Utility in Degenerate Sequence Design and Research Probe Development

Inosine (B1671953) is a naturally occurring purine (B94841) nucleoside that is structurally similar to guanosine (B1672433) but lacks the 2-amino group. metabion.com In the context of oligonucleotide synthesis, the incorporation of inosine provides a means to create degenerate probes. Inosine has the unique ability to form base pairs with all four canonical bases: adenosine (B11128) (A), cytosine (C), guanosine (G), and thymidine (B127349) (T) or uracil (B121893) (U). genelink.comcreative-biolabs.com

This "universal" base-pairing capability is particularly useful when designing research probes for targets with sequence variability, such as different alleles of a gene, members of a gene family, or homologous genes across different species. nih.govresearchgate.net By placing inosine at positions of sequence ambiguity, a single ASO probe can be synthesized that is capable of binding to multiple related target sequences. creative-biolabs.comnih.gov This obviates the need to synthesize a complex mixture of different probes, simplifying experimental design and interpretation. genelink.com

The order of stability for inosine base pairing is generally I-C > I-A > I-T ≈ I-G. caister.combiosyn.com While not all pairings are equally strong, the ability to form a stable duplex with multiple bases makes inosine an invaluable tool for creating broadly targeted research probes. genelink.comcaister.com

Integration into Small Interfering RNA (siRNA) and Related RNAi Constructs for In Vitro Pathway Studies

Inosine can be strategically placed within siRNA sequences to target multiple variants of a particular gene, such as those with single nucleotide polymorphisms (SNPs). creative-biolabs.com This is particularly relevant for studying pathways where genetic variation may influence the phenotype.

Development of Chemically Modified Aptamers and Ribozymes for Molecular Recognition and Catalysis

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to a wide range of targets with high affinity and specificity. researchgate.net Ribozymes, or RNA enzymes, are RNA molecules that can catalyze specific biochemical reactions. nih.gov The performance of both aptamers and ribozymes can be significantly enhanced through chemical modifications.

Incorporating MOE-modified nucleotides can increase the structural stability and nuclease resistance of aptamers and ribozymes, which is critical for their application as molecular recognition tools and catalysts in in vitro assays. biosyn.comresearchgate.netgenelink.com The enhanced stability allows them to function for longer periods in complex biological samples. rsc.org

Furthermore, the introduction of inosine at specific positions can be explored in the selection process of aptamers (Systematic Evolution of Ligands by Exponential Enrichment, or SELEX) to generate molecules that can bind to a family of related targets. For ribozymes, inosine can be used to probe the importance of specific hydrogen bonding interactions within the catalytic core. metabion.com The fusion of aptamer sequences to ribozymes creates "aptazymes," whose catalytic activity can be controlled by the binding of a specific ligand to the aptamer domain. nih.govmdpi.com The chemical stability afforded by MOE modifications can improve the robustness of these molecular switches in in vitro applications.

Application in Nucleic Acid-Based Diagnostic Tools and Biosensors: Principles of In Vitro Detection

Nucleic acid-based diagnostic tools and biosensors rely on the specific hybridization of a probe to a target sequence. The inclusion of modified nucleotides can improve the performance of these in vitro detection systems.

The increased hybridization affinity conferred by MOE modifications can lead to more sensitive detection, as it promotes the formation of stable probe-target duplexes even at low target concentrations. researchgate.net The enhanced nuclease resistance is also beneficial, ensuring the integrity of the probes during sample processing and analysis. genelink.com

Inosine is particularly valuable in this context for the development of diagnostic probes that can detect multiple strains or variants of a pathogen. nih.gov For example, a single probe containing inosine at polymorphic sites can be used to detect a range of viral or bacterial genotypes in a single assay, simplifying the diagnostic workflow. creative-biolabs.combiosyn.com

Table 2: Applications of MOE and Inosine Modifications in In Vitro Diagnostics

| Feature | Application in Diagnostic Probes |

|---|---|

| MOE Modification | Increases sensitivity through enhanced hybridization affinity. Improves probe stability in biological samples. researchgate.netgenelink.com |

| Inosine Incorporation | Enables the design of broad-spectrum probes for detecting multiple genetic variants or pathogens. creative-biolabs.comnih.gov |

Contributions to Gene Editing Technologies: Modified Guide RNA Scaffolds for In Vitro Cas-mediated Cleavage

The CRISPR-Cas system has revolutionized gene editing. A key component of this system is the guide RNA (gRNA), which directs the Cas endonuclease to a specific DNA target. researchgate.net The efficiency and specificity of CRISPR-Cas-mediated cleavage can be improved by chemically modifying the gRNA. nih.govsynthego.com

Introducing chemical modifications, such as MOE, into synthetic gRNAs can enhance their stability and protect them from degradation by intracellular nucleases. synthego.com This is particularly important when delivering the CRISPR-Cas components as a ribonucleoprotein (RNP) complex for in vitro cleavage assays or for editing cultured cells. synthego.com Enhanced gRNA stability can lead to more persistent Cas activity and higher editing efficiencies. nih.gov

While the seed sequence of the gRNA that is critical for target recognition is generally intolerant to modification, other regions of the gRNA scaffold can be modified. nih.gov The use of inosine in gRNAs is less explored, but it could potentially be used to investigate the tolerance of the Cas enzyme to mismatches or to design gRNAs that can target multiple similar genomic loci for comparative in vitro cleavage studies. google.com Research has shown that various natural nucleoside modifications in guide RNAs can modulate the activity and specificity of the CRISPR-Cas9 system in vitro. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of MOE-Inosine-Modified Oligonucleotides

Computational methods are essential for understanding how the MOE-Inosine modification influences the behavior of oligonucleotides at an atomic level. These techniques provide insights that complement experimental data, guiding the design of nucleic acid-based therapeutics and diagnostics.

The primary effect of the 2'-MOE modification is to "lock" the sugar pucker of the nucleoside into a C3'-endo conformation. nih.govoup.com This preorganization drives the entire duplex to adopt a stable A-form geometry, which is characteristic of RNA and is associated with increased thermal stability and binding affinity to target RNA molecules. oup.comnih.govresearchgate.net MD simulations have shown that oligonucleotides with MOE modifications maintain a stable A-form structure throughout the simulation, with an average root-mean-square deviation (RMSD) of approximately 2.0 Å from the initial A-form geometry. nih.govoup.com

Extensive MD simulations, often running for 100 nanoseconds or more, are used to calculate thermodynamic parameters such as hybridization enthalpy and entropy. biorxiv.org Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) and Molecular Mechanics Generalized Born Surface Area (MMGBSA) are employed to analyze the simulation trajectories and predict the stability of the modified duplexes. biorxiv.org These calculations have confirmed that the MOE modification has a prominent stabilizing influence. biorxiv.org The bulky MOE side chain itself tends to adopt a rigid geometry within the minor groove of the duplex, further contributing to conformational stability. nih.govoup.com

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Force Field | AMBER | Defines the potential energy function for atomic interactions. nih.govresearchgate.net |

| Simulation Time | Nanoseconds (e.g., 100 ns) | Ensures adequate sampling of conformational space. biorxiv.org |

| Solvent Model | Explicit Water (e.g., TIP3P) | Models the aqueous environment and hydration effects. |

| Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions. nih.govresearchgate.net |

| Key Structural Metric | Sugar Pucker Conformation | C3'-endo preference indicates A-form geometry. nih.govnih.gov |

| Thermodynamic Calculation | MMGBSA/MMPBSA | Estimates binding free energies and duplex stability. biorxiv.org |

Quantum chemical (QC) calculations are employed to investigate the electronic structure and energetics of base pairing involving inosine. Unlike MD simulations, which use classical mechanics, QC methods provide a more fundamental understanding of the hydrogen bonding patterns that dictate base pairing specificity and stability. Inosine is of particular interest because it can form "wobble" base pairs with cytosine (C), adenine (B156593) (A), and uracil (U), a property that is crucial in various biological contexts. researchgate.net

QC calculations, such as Density Functional Theory (DFT), can precisely compute the interaction energies and geometries of these base pairs. Studies have quantified the hydrogen bonding interaction energy (EH-bond) of an I-U pair to be approximately -11 kcal/mol. nih.gov This is slightly more stable than a canonical A-U pair. nih.gov The calculations can also reveal the preferred geometries of these pairs. For instance, the most stable and common geometry for an I-U pair involves two hydrogen bonds: N1(I) to O2(U) and O6(I) to N3(U). nih.gov

These computational methods are also used to rationalize experimental observations, such as the thermal stability (Tm) of duplexes containing inosine. Theoretical models can correlate the calculated hydrogen bonding energies with measured Tm values, providing insights into why certain pairings are more stable than others. nih.gov For example, QC calculations help explain the observed stability trend of inosine pairing: I-C > I-U > I-A > I-G. acs.org This detailed energetic information is critical for designing oligonucleotides with precise binding specificities, such as antisense therapies where avoiding off-target effects is paramount.

| Base Pair | Number of H-Bonds | Calculated Interaction Energy (EH-bond) | Relative Stability Ranking |

|---|---|---|---|

| Inosine-Cytosine (I-C) | 2 | ~ -15 kcal/mol | Most Stable. researchgate.netacs.org |

| Inosine-Adenine (I-A) | 2 | Variable | Intermediate Stability. researchgate.netacs.org |

| Inosine-Uracil (I-U) | 2 | ~ -11 kcal/mol nih.gov | Intermediate Stability. researchgate.netacs.org |

| Inosine-Guanine (I-G) | Variable | Variable | Least Stable. acs.org |

Future Perspectives and Emerging Trends in Dmtr Moe Inosine 3 Ced Phosphoramidite Research

Development of Next-Generation Phosphoramidite (B1245037) Chemistries and Orthogonal Synthetic Methodologies

The foundation of oligonucleotide synthesis lies in phosphoramidite chemistry, and ongoing innovation is crucial for creating more complex and effective molecules. Research is moving beyond standard protecting groups to develop novel chemistries that offer greater flexibility and efficiency, particularly for highly modified oligonucleotides containing monomers like DMTr-MOE-Inosine-3-CED-phosphoramidite.

One key area is the development of orthogonal protecting group strategies . These strategies use protecting groups that can be removed under different conditions, allowing for selective modification at specific points in the oligonucleotide chain. For instance, the dimethylacetamidine (Dma) protecting group can remain on adenine (B156593) bases while other "ultra-mild" protecting groups are removed, preventing unwanted hybridization and allowing for controlled, sequential assembly of complex structures. nih.govnih.gov Similarly, the 9-fluorenylmethoxycarbonyl (Fmoc) group for 5'-O-protection is an example of an orthogonal group that expands the choice of other protecting groups that can be used in the synthesis process. umich.eduumich.edu Such methodologies are critical for creating multi-component oligonucleotides where a DMTr-MOE-Inosine unit might be combined with other functional moieties.

Furthermore, advancements in the phosphoramidite building blocks themselves are emerging. While the 2-cyanoethyl group is standard for protecting the phosphite (B83602) group, its removal can lead to side reactions. wikipedia.org Next-generation chemistries focus on improving the stability of phosphoramidite monomers in solution and developing protecting groups that can be removed under milder conditions to prevent degradation of the growing oligonucleotide chain, a crucial factor when incorporating sensitive, modified bases. wikipedia.org

Strategies for Scalable and Cost-Effective Synthesis of Highly Modified Oligonucleotides

The therapeutic potential of oligonucleotides containing specialized monomers like this compound is often limited by the high cost and scalability challenges of their synthesis. Traditional solid-phase oligonucleotide synthesis (SPOS) is effective but can be inefficient for large-scale production due to high solvent consumption and scalability limits. manchester.ac.ukacs.org

To address this, several innovative strategies are being pursued:

Liquid-Phase Oligonucleotide Synthesis (LPOS): This approach uses soluble polymer supports, allowing for synthesis in standard chemical reactors, which simplifies scaling up production. acs.org Convergent LPOS strategies, where smaller oligonucleotide fragments are synthesized and then joined together, have been successfully used to produce therapeutic candidates at a multi-kilogram scale. semanticscholar.org This method can improve purity by allowing for the purification of intermediate fragments. semanticscholar.org

Enzymatic Synthesis: Researchers are engineering enzymes, such as DNA polymerases, to synthesize modified oligonucleotides. manchester.ac.ukconnectmeinforma.com This method offers the potential for lower costs, less environmental waste, and higher purity compared to chemical synthesis. manchester.ac.uknih.gov For example, modified RNA polymerases have been developed that can incorporate modified nucleotides, including those with phosphorothioate (B77711) linkages, with high efficiency. connectmeinforma.com

High-Throughput Parallel Synthesis: Automation has enabled the development of synthesizers capable of producing thousands of unique oligonucleotides simultaneously on microarray chips or in multi-well plates. girindus.com This technology is particularly valuable for research applications, such as screening large libraries of modified oligonucleotides for desired properties. girindus.com

Cost-Efficient Chemical Modifications: New methods are being developed to introduce modifications more economically. For example, using sulfonyl azides during synthesis can add functionalities without the need for expensive, specialized phosphoramidites. sciencedaily.com

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Solid-Phase Oligonucleotide Synthesis (SPOS) | Stepwise addition of phosphoramidites to a growing chain on a solid support. | Well-established, reliable for small-to-medium scale. | Scalability limitations, high reagent consumption, potential for side reactions. acs.org |

| Liquid-Phase Oligonucleotide Synthesis (LPOS) | Synthesis on a soluble polymer support in a one-pot reaction. | Highly scalable, potential for lower cost, allows for purification of intermediates. acs.orgsemanticscholar.org | Requires optimization to suppress side reactions like depurination. acs.org |

| Enzymatic Synthesis | Use of engineered polymerases to construct oligonucleotide chains. | Low cost, high purity, environmentally friendly, avoids failure sequences. manchester.ac.uknih.gov | Enzyme compatibility with a wide range of chemical modifications is still under development. |

| Microarray Synthesis | Massively parallel synthesis of thousands of unique sequences on a single chip. | Extremely high throughput, ideal for library generation and screening. girindus.com | Yields are typically low, suitable for research but not therapeutic production. |

Exploration of Novel Inosine-Mediated Chemical Interactions in Nucleic Acid Systems

Inosine (B1671953), the nucleobase component of this compound, is a purine (B94841) that lacks the exocyclic amino group found in guanine. This structural difference allows it to form "wobble" base pairs with multiple canonical bases, including cytosine, adenine, and uracil (B121893). This versatile pairing ability is a key area of research, as it can be leveraged to influence the structure and function of nucleic acids in predictable ways.

The chemical basis for these interactions lies in the hydrogen bonding patterns available to the hypoxanthine (B114508) base of inosine. While it forms a standard Watson-Crick pair with cytosine (I-C), it can also form stable pairs with adenine (I-A) and uracil (I-U) through alternative hydrogen bonding arrangements. The exploration of these interactions is leading to novel applications:

Modulating Duplex Stability: The inclusion of inosine at specific positions can be used to fine-tune the melting temperature (Tm) of an oligonucleotide duplex. The relative stability of inosine pairs (I-C > I-A > I-U) allows for precise control over the thermodynamic properties of a nucleic acid structure.

Probing Protein-Nucleic Acid Interactions: As a modified base, inosine can be used as a probe to study the recognition mechanisms of DNA and RNA binding proteins. Changes in protein binding affinity upon substitution with inosine can reveal critical contact points between the protein and the nucleic acid.

Creating Degenerate Probes and Primers: In molecular biology applications, inosine's ability to pair with multiple bases makes it an ideal component for primers and probes designed to target sequences with known polymorphisms or variations.

Recent research has also focused on the chemical reactivity of inosine itself. For example, studies have shown that inosine can be successfully cyanoethylated, a reaction that can be detected by mass spectrometry and sequencing, opening up new avenues for labeling and detecting inosine-containing oligonucleotides. tandfonline.com

High-Throughput Screening and Combinatorial Approaches in Modified Oligonucleotide Discovery

To accelerate the discovery of effective oligonucleotide-based drugs and tools, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of vast libraries of molecules, enabling the identification of candidates with optimal properties.

High-Throughput Screening (HTS) involves testing large numbers of compounds for a specific biological activity. For oligonucleotides, HTS assays can be designed to measure:

Target Binding Affinity: Screening for oligonucleotides that bind most tightly to a target mRNA or protein.

Cellular Uptake and Delivery: Using reporter systems (e.g., luciferase) to screen for modifications or delivery vehicles that enhance entry into cells. nih.govoup.com

Biological Activity: For splice-switching oligonucleotides, HTS can identify sequences that are most effective at altering gene expression. nih.gov

Recently, mass spectrometry-based HTS methods, such as Acoustic Droplet Ejection-Open Port Interface-Mass Spectrometry (ADE-OPI-MS), have been developed. These techniques allow for the label-free analysis of samples at a rate of seconds per sample, dramatically increasing the throughput of screening campaigns. nih.gov

Combinatorial Approaches involve systematically creating a large library of related molecules by mixing and matching a smaller set of building blocks. In oligonucleotide synthesis, this can involve creating pools of oligonucleotides with random or semi-random sequences, or systematically varying the type and position of chemical modifications like MOE or the inclusion of bases like inosine. These libraries can then be subjected to selection experiments (e.g., SELEX for aptamers) to isolate molecules with the desired function. Post-synthetic modification techniques are particularly well-suited for combinatorial chemistry, allowing for the rapid diversification of a core oligonucleotide scaffold with a library of different chemical moieties. acs.org

| Method | Principle | Application in Modified Oligonucleotide Research | Key Benefit |

|---|---|---|---|

| Cell-Based HTS Assays | Uses engineered cell lines with reporter genes (e.g., luciferase) to measure oligonucleotide activity. oup.com | Screening for modifications that enhance functional delivery and splice-switching efficiency. nih.gov | Provides data on biological activity in a cellular context. |

| ADE-OPI-MS | Label-free, ultra-fast mass spectrometry for direct analysis from multi-well plates. nih.gov | Rapidly quantifying enzymatic reactions or binding events for thousands of oligonucleotide variants. | Extremely high sample throughput (~3 seconds/sample). nih.gov |

| Combinatorial Synthesis | Systematic creation of large libraries of oligonucleotides with varied sequences and/or modifications. | Discovery of novel aptamers, siRNAs, or ASOs with optimized properties. | Allows for the exploration of vast chemical and sequence space. |

| Post-Synthetic Modification Libraries | A single oligonucleotide scaffold containing a reactive handle is reacted with a library of different molecules. acs.org | Rapidly assessing how different conjugates (e.g., peptides, lipids) affect oligonucleotide function. | Cost-effective way to generate chemical diversity without synthesizing numerous phosphoramidites. |

Advanced Analytical and Spectroscopic Techniques for Characterizing Complex Oligonucleotide Architectures

The increasing complexity of modified oligonucleotides, such as those containing this compound, necessitates a sophisticated suite of analytical techniques to ensure their identity, purity, and structural integrity. intertek.com No single method is sufficient; rather, a combination of orthogonal techniques is required for comprehensive characterization. pharmtech.com

Chromatographic Methods are fundamental for separation and purity assessment.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): A widely used technique that separates oligonucleotides based on hydrophobicity and charge, capable of resolving sequence variants. chromatographyonline.com

Anion-Exchange (AEX) Chromatography: Separates molecules based on charge, making it highly effective for separating full-length products from shorter failure sequences (n-1, n-2). chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): An emerging alternative to IP-RPLC that often uses mobile phases more compatible with mass spectrometry and is particularly useful for separating diastereomers. chromatographyonline.comnih.gov

Mass Spectrometry (MS) provides precise molecular weight information and sequence confirmation.

Electrospray Ionization (ESI-MS): Used to determine the intact mass of the oligonucleotide with high accuracy. intertek.com

Tandem Mass Spectrometry (MS/MS): The oligonucleotide is fragmented in the mass spectrometer, and the masses of the fragments are used to confirm the nucleotide sequence and pinpoint the location of modifications. enovatia.comnih.gov This is crucial for verifying the correct incorporation of units like MOE-Inosine.

Spectroscopic Techniques are essential for determining higher-order structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed atomic-level information about the three-dimensional structure and dynamics of an oligonucleotide in solution. nih.gov 1D and 2D NMR experiments (e.g., 1H, 13C, 31P) can confirm the structure, identify modifications, and assess the conformation of the sugar-phosphate backbone. nih.govbruker.com

Circular Dichroism (CD) and UV Spectroscopy: These techniques are used to study the secondary structure (e.g., duplex, hairpin) and thermal stability (melting temperature, Tm) of oligonucleotides. pharmtech.com

| Technique | Primary Information Provided | Specific Application for MOE-Inosine Oligonucleotides |

|---|---|---|

| LC-MS (IP-RPLC, AEX, HILIC) | Purity, presence of impurities (e.g., n-1 sequences), intact molecular weight. intertek.comchromatographyonline.com | Confirming the correct mass of the full-length product and quantifying synthesis-related impurities. |

| Tandem MS (MS/MS) | Nucleotide sequence confirmation, localization of modifications. enovatia.comnih.gov | Verifying the precise position of the MOE-Inosine residue within the sequence. |

| NMR Spectroscopy (1H, 31P, 2D) | 3D structure, conformation of sugar and backbone, structural dynamics. nih.govbruker.com | Confirming the MOE modification's conformation and assessing its impact on the local helical structure. |

| Circular Dichroism (CD) | Secondary structure (A-form, B-form helix, etc.), conformational changes. | Determining how the incorporation of MOE-Inosine affects the overall helical geometry of a duplex. |

| UV Thermal Denaturation | Melting Temperature (Tm), thermodynamic stability of duplexes. pharmtech.com | Quantifying the change in duplex stability caused by the inosine wobble pair and the MOE modification. |

Q & A

Basic Research Questions

Q. What are the standard protocols for integrating DMTr-MOE-Inosine-3-CED-phosphoramidite into solid-phase oligonucleotide synthesis?

- Methodological Answer : this compound is typically used in automated solid-phase synthesis. The process involves:

Deprotection : Removal of the 4,4′-dimethoxytrityl (DMTr) protecting group using dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM).

Activation : The phosphoramidite is activated with an acidic azole catalyst (e.g., imidazole trifluoromethanesulfonate) to generate a reactive intermediate .

Coupling : The activated amidite reacts with the 5′-hydroxyl group of the growing oligonucleotide chain. Coupling efficiency is monitored via trityl cation release.

Capping : Unreacted hydroxyl groups are acetylated using acetic anhydride and 1-methylimidazole to prevent truncated sequences.

Oxidation : The phosphite triester is oxidized to a phosphate triester using iodine/water/pyridine.

Reference protocols are adapted from phosphoramidite-based oligonucleotide synthesis literature .

Q. How should researchers purify and characterize this compound after synthesis?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) to separate the product from byproducts.

- Characterization : Confirm identity via:

- Mass spectrometry (MS) : Expected molecular ion peaks for the compound (e.g., [M+H]+ or [M–DMTr]+).

- NMR : Key signals include the DMTr aromatic protons (~6.8–7.4 ppm) and MOE methylene groups (~3.5–4.0 ppm).

- Purity assessment : Analytical HPLC with UV detection at 260 nm (nucleobase absorption) and 300 nm (DMTr absorption) .

Advanced Research Questions

Q. How does the choice of activation reagent (e.g., imidazole triflate vs. benzimidazolium triflate) impact coupling efficiency of this compound?

- Methodological Answer :

- Imidazole triflate is a milder activator, suitable for base-sensitive amidites, but may require longer coupling times (e.g., 60–120 seconds).

- Benzimidazolium triflate offers faster coupling (30–60 seconds) due to higher acidity, but risks depurination in guanine-rich sequences.

- Experimental design : Compare coupling efficiencies using:

- Trityl monitoring : Measure trityl cation release spectrophotometrically (498 nm) after each cycle.

- MALDI-TOF MS : Analyze full-length product yields and deletion sequences.

Contradictions in activation reagent efficacy are noted in patent claims and synthesis protocols .

Q. What strategies mitigate side reactions (e.g., phosphoramidite hydrolysis or MOE group migration) during storage or synthesis?

- Methodological Answer :

- Storage : Store lyophilized amidite under argon at –20°C with desiccant to prevent hydrolysis.

- In-line drying : Use molecular sieves in acetonitrile solvent reservoirs during synthesis.

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via ³¹P NMR for phosphate degradation products.

Stability challenges are inferred from analogous amidite degradation pathways .

Q. How can researchers analyze and resolve sequence-dependent inefficiencies in MOE-modified inosine incorporation?

- Methodological Answer :

- High-resolution denaturing PAGE : Resolve truncated products to identify problematic sequences.

- Kinetic studies : Measure coupling rates under varying temperatures (20–50°C) and activator concentrations.

- Computational modeling : Use molecular dynamics simulations to assess steric hindrance from the MOE group .

Critical Analysis of Contradictions

- Activation Reagents : suggests benzimidazolium triflate improves coupling, while uses imidazole triflate. Researchers must optimize based on sequence context and amidite stability.

- Synthetic Routes : Variations in protecting group strategies (e.g., TBDMS vs. TOM in vs. 17) highlight the need for tailored approaches for MOE-modified nucleosides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.